methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
CAS No.: 825602-71-9
Cat. No.: VC21483689
Molecular Formula: C17H13Cl2NO6
Molecular Weight: 398.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825602-71-9 |
|---|---|
| Molecular Formula | C17H13Cl2NO6 |
| Molecular Weight | 398.2g/mol |
| IUPAC Name | methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
| Standard InChI | InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(7-2-3-9(18)10(19)4-7)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3 |
| Standard InChI Key | LBYLQBLPXMAMLJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N |
| Canonical SMILES | COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N |
Introduction
Chemical Structure and Properties
The compound methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate has a molecular formula of C₁₇H₁₃Cl₂NO₆ and a molecular weight of 398.2 g/mol. The structural backbone consists of a pyrano[3,2-b]pyran core, which is a bicyclic heterocyclic system containing two oxygen atoms. This core structure is further functionalized with several key groups that contribute to its chemical properties and biological activities.
Key Structural Features
The compound contains several important functional groups:
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A primary amino group at position 2
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A 3,4-dichlorophenyl substituent at position 4
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A hydroxymethyl group at position 6
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A methyl carboxylate functionality at position 3
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An oxo group at position 8
This particular arrangement of functional groups creates a unique chemical entity with specific physicochemical properties and potential biological interactions.
Physicochemical Properties
The following table summarizes the key physicochemical properties of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃Cl₂NO₆ |
| Molecular Weight | 398.2 g/mol |
| CAS Number | 825602-71-9 |
| Standard InChI | InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(7-2-3-9(18)10(19)4-7)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3 |
| Standard InChIKey | LBYLQBLPXMAMLJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N |
The compound is classified as a complex heterocyclic compound with multiple functional groups that influence its solubility, stability, and reactivity.
Structural Similarities and Differences with Related Compounds
When comparing the target compound with similar structures, valuable insights can be gained about structure-activity relationships. A related compound, ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS No. 664999-75-1), shares the same core structure but differs in key substituents .
Comparative Analysis
| Feature | Target Compound | Related Compound |
|---|---|---|
| Ester group | Methyl | Ethyl |
| Phenyl substituents | 3,4-dichloro | 3,4-difluoro |
| Molecular weight | 398.2 g/mol | 379.31 g/mol |
| Core structure | Pyrano[3,2-b]pyran | Pyrano[3,2-b]pyran |
| Hydrogen bond acceptors | Similar profile | 9 acceptors |
| Hydrogen bond donors | Similar profile | 2 donors |
| Rotatable bonds | Similar profile | 5 bonds |
These structural differences likely result in variations in biological activity, as the electronics and steric properties of chlorine versus fluorine substituents can significantly impact molecular interactions with biological targets . Additionally, the different ester groups (methyl versus ethyl) may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Synthesis Methods
The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. Based on synthetic approaches for similar compounds, several methods can be proposed for its preparation.
Multi-Component Reaction Approach
Similar pyran derivatives have been synthesized using three-component reactions, which offer advantages in terms of efficiency and environmental friendliness . A common approach involves the reaction of arylmethylidenemalononitriles with appropriate acetoacetate derivatives in the presence of catalysts.
Synthetic Procedure for Similar Compounds
For related pyran derivatives, the following procedure has been reported:
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A mixture of arylmethylidenemalononitrile (2 mmol), acetoacetate (3 mmol), and triethylbenzylammonium chloride (TEBAC, 0.1 g) is stirred in water (10 ml) at 100°C for 6-12 hours .
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The crystalline powder formed is collected by filtration, washed with water, and recrystallized from DMF and water to give the pure product .
This aqueous-phase synthesis represents an environmentally friendly approach that could potentially be adapted for the synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate with appropriate modifications to accommodate the specific substituents .
Key Reaction Parameters
Several factors influence the success of these synthetic procedures:
| Parameter | Optimal Conditions | Effect on Synthesis |
|---|---|---|
| Temperature | 100°C | Facilitates reaction completion |
| Catalyst | TEBAC | Enhances reaction rate |
| Solvent | Water | Environmentally friendly medium |
| Reaction time | 6-12 hours | Allows for complete conversion |
| Purification | Recrystallization | Ensures product purity |
The use of water as a reaction medium aligns with green chemistry principles, making these synthetic approaches particularly attractive for scale-up and industrial applications .
Biological Activities and Applications
Methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate exhibits potential for various biological activities, making it a compound of interest for pharmaceutical research.
Structure-Activity Relationships
The presence of chlorine atoms on the phenyl ring enhances biological activity by modulating electronic properties, which can affect:
The pyrano[3,2-b]pyran core provides a versatile scaffold that allows for various modifications to enhance biological activities and optimize pharmacological properties.
Analytical Techniques for Characterization
Characterization of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate employs various analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Methods
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods used to monitor reaction progress and characterize the final product. These techniques ensure the purity and structural integrity of the compound.
For similar pyrano derivatives, analytical data typically includes:
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Melting point determination
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IR spectroscopy (for functional group identification)
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¹H NMR spectroscopy (to confirm hydrogen environments)
Mass Spectrometry and Spectral Data
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 398.2 g/mol, with characteristic isotope patterns due to the presence of two chlorine atoms. The fragmentation pattern would provide additional structural confirmation.
Current Research and Future Directions
Research on methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate continues to evolve, with several promising avenues for future investigation.
Research Focus Areas
Current research on this compound and related pyrano derivatives is centered on:
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Exploring their therapeutic potential in various disease models
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Investigating structure-activity relationships through systematic modification of the core structure
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Developing more efficient and environmentally friendly synthetic routes
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Studying mechanisms of action at the molecular level
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